RCM-1

Content Navigation

CAS Number

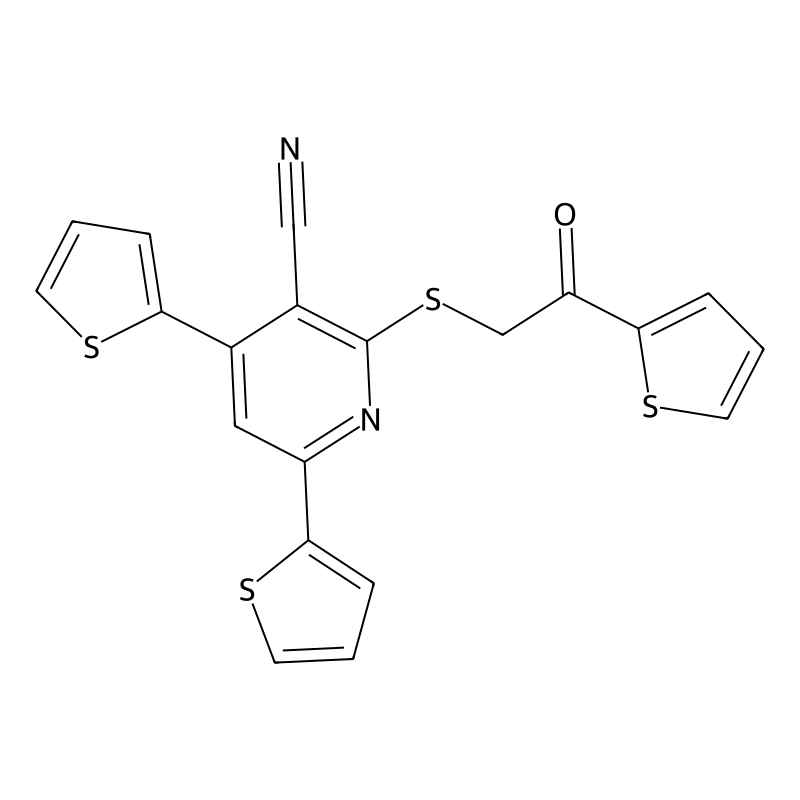

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

RCM-1 role in transcription regulation

Molecular Mechanism of Action

RCM-1 specifically targets the oncogenic transcription factor FOXM1, a protein frequently overexpressed in cancers and associated with poor patient prognosis [1] [2]. Its mechanism is multi-faceted:

- Inhibition of Nuclear Localization: this compound inhibits the translocation of FOXM1 into the nucleus, which is essential for its function as a transcription factor [1].

- Promotion of Degradation: The compound increases the ubiquitination of FOXM1, leading to its degradation by proteasomes [1].

- Disruption of Protein Interaction: this compound inhibits the protein-protein interaction between FOXM1 and β-catenin, another key signaling molecule, in both cultured tumor cells and in vivo. This also leads to a decrease in β-catenin protein levels and its nuclear localization [1].

The following diagram illustrates this primary mechanism and its functional consequences.

Diagram of this compound mechanism: inhibits FOXM1 nuclear translocation, promotes its degradation, and disrupts β-catenin complex, reducing proliferation and survival.

Quantitative Anti-Tumor Efficacy Data

This compound demonstrates efficacy across various cancer types in vitro and in vivo. The tables below summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Tumor Cell Lines [1]

| Cancer Type | Cell Line | Assay | Key Finding with this compound (20 µM) |

|---|---|---|---|

| Rhabdomyosarcoma | Rd76-9 | Growth Curve | Inhibited tumor cell proliferation |

| Melanoma | B16-F10 | Growth Curve | Inhibited tumor cell proliferation |

| Prostate Cancer | MyC-CaP | Phase-Contrast Live Imaging | Increased cell cycle duration |

| Multiple | Rd76-9, B16-F10 | Colony Formation | Reduced formation and growth of colonies |

Table 2: In Vivo Efficacy of this compound in Mouse Models [1]

| Cancer Type | Model | Dosage Regimen | Key Finding |

|---|---|---|---|

| Rhabdomyosarcoma | C56Bl/6J mice with Rd76-9 cells | 20 mg/kg, IP | Inhibited tumor growth |

| Melanoma | C56Bl/6J mice with B16-F10 cells | 20 mg/kg, IP | Inhibited tumor growth |

| Lung Adenocarcinoma | NSG mice with H2122 cells | 20 mg/kg, IP | Inhibited tumor growth |

| General Toxicity | Multiple Models | 20 mg/kg, IP | No toxicity observed (liver enzyme profiling) |

Key Experimental Protocols

The following methodologies are critical for evaluating this compound's activity.

1. Cell Proliferation and Viability Assays [1]

- Procedure: Seed tumor cells (e.g., 2x10⁴ cells/well in 6-well plates) in triplicate. Treat with this compound (e.g., 20 µM) or vehicle control (DMSO). At 24, 48, and 72 hours, count the total number of viable cells using an automated cell counter (e.g., Countess II FL) with Trypan Blue to exclude dead cells.

- Application: Used to generate the growth curve data in Table 1.

2. Colony Formation Assay [1]

- Procedure: Seed a low density of tumor cells (e.g., 2x10³ cells/well in 6-well plates). Treat with varying concentrations of this compound (1-20 µM). After 7 days, fix the colonies, stain with crystal violet, and count the number of colonies containing ≥50 cells.

- Application: Demonstrates this compound's ability to inhibit clonal expansion and long-term survival of cancer cells.

3. In Vivo Tumor Growth Inhibition Study [1]

- Procedure: Inject tumor cells (e.g., 1x10⁶ Rd76-9 cells) subcutaneously or intramuscularly into immunocompromised or syngeneic mice. Randomize tumor-bearing animals into groups (n=5-8). Administer this compound (e.g., 20 mg/kg in DMSO) or vehicle control via intraperitoneal injection every 48 hours. Measure tumor volume regularly using a digital caliper, calculating volume as (L x W²)/2. Collect serum for liver enzyme profiling to assess toxicity.

4. Immunofluorescence and Confocal Imaging [1]

- Procedure: Culture tumor cells on coverslips and treat with this compound (e.g., 20 µM for 24 hours). Fix cells, permeabilize, and stain with primary antibodies against FOXM1, followed by fluorescently-labeled secondary antibodies. Use a confocal microscope to visualize the subcellular localization of FOXM1 (nuclear vs. cytoplasmic).

Therapeutic Potential and Combination Strategies

Research indicates this compound's potential extends beyond monotherapy. A 2023 study explored its combination with the chemotherapeutic drug Vincristine (VCR) in Rhabdomyosarcoma (RMS) [3].

- Synergy with Chemotherapy: The combination of low-dose VCR and this compound was more effective in increasing apoptosis and decreasing RMS cell proliferation in vitro than either drug alone [3].

- Nanoparticle Delivery: To overcome this compound's hydrophobicity, an innovative nanoparticle system (using poly-beta-amino-esters and folic acid, NP-FA) was developed for efficient in vivo delivery [3].

- Enhanced In Vivo Efficacy: In a mouse RMS model, the combination of low-dose VCR and this compound delivered via NP-FA nanoparticles significantly reduced tumor volume, increased tumor cell death, and decreased proliferation more effectively than single-agent treatments, all without observed toxicity [3]. RNA sequencing of treated tumors identified the gene Chac1 as being uniquely downregulated by the combination therapy [3].

References

Core Complex and Biological Functions

The RCO-1 and RCM-1 proteins in Neurospora crassa are homologs of the yeast Tup1-Ssn6 complex, forming a dimeric transcriptional corepressor [1] [2]. The table below summarizes its key characteristics and biological roles.

| Aspect | Description |

|---|---|

| Molecular Function | Transcriptional corepressor; interacts with sequence-specific DNA-binding proteins to repress target genes [1] [3]. |

| Composition | RCO-1 (Tup1 homolog) & this compound (Ssn6 homolog) [1] [2]. |

| Mechanisms of Repression | Proposed to involve direct inhibition of activators, chromatin remodeling via histone deacetylase recruitment, and direct interference with transcription machinery [1]. |

| Key Biological Roles in *Neurospora* | 1. Photoadaptation: Represses light-induced genes after long light exposures [1] [3]. 2. Hyphal Fusion: Essential for vegetative cell fusion (anastomosis) [4] [2]. 3. Development: Regulates conidiation (spore formation) and sexual development [2]. 4. Stress Response: Represses adaptive responses to antifungal azoles [5]. |

Interaction Partners and Regulatory Networks

The RCO-1/RCM-1 complex does not bind DNA directly but is recruited to specific genomic loci by interacting with other transcription factors. The diagram below illustrates its integration into key regulatory pathways.

RCO-1/RCM-1 regulatory network. The complex is recruited by DNA-binding partners like CSP-1 to repress transcription of target genes, integrating light and stress signals [3] [5].

A key DNA-binding partner is the transcription factor CSP-1 [5]. The RCO-1/RCM-1 complex physically interacts with CSP-1, and this interaction is crucial for CSP-1's repressive function on its target genes [5]. These targets include genes involved in azole resistance, such as the drug efflux pump cdr4 and the azole target erg11 [5].

Key Experimental Findings and Methodologies

Research on the RCO-1/RCM-1 complex employs genetic, molecular, and biochemical approaches. The table below summarizes foundational experimental data.

| Experimental Context | Key Findings in Mutants (Δrco-1 / this compoundRIP) | Experimental Methods & Strains |

|---|

| Photoadaptation [1] [3] | • Sustained mRNA accumulation of light-induced genes (e.g., con-10, con-6, al-1) after 5 hrs of light, unlike wild-type. • Increased light sensitivity for gene activation. • Reduced VVD photoreceptor levels, altering WCC regulation. | • Strains: Δrco-1 (FGSC 11372), This compoundRIP (FGSC 10215), Δvvd (FGSC 7854), wild-type (74-OR23-1VA). • Method: qRT-PCR on mycelia exposed to continuous light. | | Hyphal Fusion [4] [2] | • Defective in conidial anastomosis tube (CAT) fusion and vegetative hyphal fusion. • Abnormal hyphal morphology and "flat" conidiation pattern. | • Strains: Δrco-1 (FGSC 11371, 11372), rco-1CH119 (FGSC 9511). • Methods: Heterokaryon formation assays; microscopy (DIC, SEM) to visualize CATs and cytoplasmic streaming. | | Azole Resistance [5] | • Δcsp-1 mutant is azole-resistant; CSP-1 function requires interaction with RCO-1/RCM-1. • Δwc-1 or Δwc-2 mutants (which reduce csp-1 expression) are also azole-resistant. | • Strains: Δcsp-1 (FGSC 11348), csp-1OE (overexpression), Δwc-1, Δwc-2. • Methods: Growth inhibition assays on ketoconazole/voriconazole; ChIP-qPCR to measure WC-2 binding to csp-1 promoter. |

This compound in Cancer Drug Development

It is important to distinguish the fungal protein this compound from a small molecule in cancer research that shares the same name. The small molecule This compound (Robert Costa Memorial drug-1) is an inhibitor of the oncogenic transcription factor FOXM1 [6].

- Mechanism: this compound inhibits the nuclear localization of FOXM1, leading to its ubiquitination and proteasomal degradation [6].

- Experimental Evidence: Treatment with this compound inhibited tumor cell proliferation, reduced colony formation, and suppressed the growth of mouse rhabdomyosarcoma, melanoma, and human lung adenocarcinoma in vivo [6].

- Significance: This highlights FOXM1 as a promising therapeutic target, and this compound serves as a prototype for specific FOXM1 inhibitor development [6].

Critical Research Workflows

To investigate the RCO-1/RCM-1 complex, researchers typically follow these core workflows:

1. Genetic Analysis and Phenotyping

- Method: Use deletion mutants (e.g., Δrco-1, This compoundRIP from FGSC) and compare phenotypes to wild-type strains [1] [4] [2].

- Assays:

- Photobiology: Expose mycelia to light and measure gene expression over time via qRT-PCR [1] [3].

- Hyphal Fusion: Conduct heterokaryon compatibility tests or direct microscopic observation of conidial anastomosis tubes (CATs) and fusion events [4] [2].

- Stress Response: Perform growth assays on media containing antifungal drugs like ketoconazole [5].

2. Molecular Mechanism Analysis

- Protein Interaction: Confirm the physical interaction between RCO-1 and this compound, and with partners like CSP-1, using techniques such as co-immunoprecipitation (co-IP) [5].

- Chromatin Recruitment: Use Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to test if RCO-1/RCM-1 recruitment to target gene promoters depends on DNA-binding partners like CSP-1 [5].

- Localization: Determine the nuclear localization of the complex through fluorescence microscopy or cell fractionation [1].

References

- 1. A role in the regulation of transcription by light for RCO-1 ... [sciencedirect.com]

- 2. The ham-5, this compound and rco-1 genes regulate hyphal fusion ... [pmc.ncbi.nlm.nih.gov]

- 3. Alteration of Light-Dependent Gene Regulation by the ... [journals.plos.org]

- 4. Identification and Characterization of Genes Required for ... [pmc.ncbi.nlm.nih.gov]

- 5. De-repression of CSP-1 activates adaptive responses to ... [nature.com]

- 6. The FOXM1 inhibitor this compound decreases carcinogenesis ... [pmc.ncbi.nlm.nih.gov]

Molecular Function and Mechanism

The RCO-1/RCM-1 complex acts as a master regulator of transcription by repressing gene expression through several mechanisms [1] [2]. Its function is often recruited to specific genes by DNA-binding transcription factors. The core mechanisms include:

- Chromatin Remodeling: The complex can modify local chromatin structure, making it less accessible for transcriptional activators [1] [2].

- Direct Interaction with Activators: It can directly inhibit the activity of transcriptional activators [1] [2].

- Interaction with the Transcription Machinery: The complex can directly interfere with the assembly of the general transcription machinery [1].

Biological Roles and Regulatory Networks

RCM-1 is involved in a wide spectrum of cellular processes. The diagram below outlines the key signaling pathways and regulatory networks involving the RCO-1/RCM-1 complex.

Key Experimental Evidence

The understanding of this compound's function is supported by several key experimental approaches.

| Experimental Method | Key Findings Related to this compound |

|---|---|

| Mutant Phenotyping | Strains with This compound mutations are unable to perform vegetative hyphal fusion and show altered hyphal morphology and defects in development [3]. |

| Gene Expression Analysis | Quantitative RT-PCR of rco-1 and This compound mutants shows a failure in photoadaptation, with sustained high expression of light-induced genes during prolonged light exposure [1] [2]. |

| Protein Interaction Assays | Affinity purification and yeast two-hybrid assays confirm that this compound physically interacts with its partner RCO-1 and with transcription factors like CSP-1 [4] [5]. |

| Chromatin Immunoprecipitation (ChIP) | ChIP-qPCR experiments demonstrate that the complex binds to the promoters of target genes, such as those involved in glycogen metabolism, to exert repression [6]. |

Implications for Drug Development

The role of the RCO-1/RCM-1 complex in regulating antifungal resistance is of significant interest for drug development.

- Modulating Azole Resistance: The complex, recruited by CSP-1, represses genes that confer resistance to antifungal azoles [5]. Deleting

csp-1de-represses these genes, increasing resistance to drugs like ketoconazole [5]. - Targeting Transcriptional Regulation: Components of the RCO-1/RCM-1 repressor complex or its partner transcription factors like CSP-1 could be potential targets for new antifungals or adjuvants that re-sensitize resistant strains [5].

References

- 1. A role in the regulation of transcription by light for RCO-1 ... [sciencedirect.com]

- 2. Alteration of Light-Dependent Gene Regulation by the ... [journals.plos.org]

- 3. The ham-5, this compound and rco-1 genes regulate hyphal fusion ... [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Communication Requires the MAK-2 Pathway ... [journals.plos.org]

- 5. De-repression of CSP-1 activates adaptive responses to ... [nature.com]

- 6. Regulation of glycogen metabolism by the CRE-1, RCO ... [sciencedirect.com]

Core Mechanism of RCM-1/RCO-1 in Photoadaptation

| Mechanism Component | Description | Biological Outcome |

|---|---|---|

| Complex Identity | RCM-1 and RCO-1 are the Neurospora crassa homologs of the yeast Tup1-Ssn6 global transcriptional repressor complex [1] [2]. | Forms a conserved nuclear repressor complex [1] [2]. |

| Role in Photoadaptation | Represses gene transcription after long exposures to light, enabling the transient response characteristic of photoadaptation [2] [3]. | Prevents sustained, high-level expression of light-induced genes; allows perception of new light changes [1] [2]. |

| Regulation of VVD | The complex is required for proper light-induced transcription of the vvd gene. Mutants show reduced VVD levels [1] [3]. | Limits the amount of VVD available to inactivate the WCC, disrupting normal photoadaptation [1]. |

| Effect on WCC Activity | In mutants, the WCC shows increased binding to target gene promoters both in the dark and after long light exposures [1]. | Leads to derepression (sustained expression) of some light-induced genes like con-10 [1] [2]. |

| Gene-Specific Effects | The complex's effect is gene-specific. It is a repressor in the dark for some genes (e.g., al-1, fl) and necessary for their light activation [1]. | In mutants, some genes lose light responsiveness, while others show dark derepression or sustained expression [1]. |

The following diagram illustrates the signaling pathway involving this compound and its partner RCO-1 in the regulation of photoadaptation.

Regulation of photoadaptation by the this compound/RCO-1 complex.

Experimental Insights & Protocols

Key experimental evidence for this model comes from studies comparing wild-type and mutant strains.

Quantitative Data on Gene Expression in Mutants

The table below summarizes mRNA accumulation changes in rco-1 and This compound mutants versus the wild-type, as measured by quantitative RT-PCR [1].

| Gene | mRNA Accumulation in rco-1 / This compound mutants vs. Wild-Type | Interpretation |

|---|---|---|

con-10 |

Increased in dark; Sustained high level after long light exposure [1] [2]. | Loss of repressor complex leads to derepression in dark and failed photoadaptation [1]. |

con-6 |

Altered kinetics (delayed synthesis/degradation); response to light is reduced in This compound [1] [2]. | Complex is required for proper timing and magnitude of light response [1]. |

al-1 |

No light activation; mRNA levels high in dark but do not increase with light [1]. | Complex acts as a repressor in dark but is also necessary for light activation [1]. |

fl |

No light activation; mRNA levels high in dark but do not increase with light [1]. | Complex acts as a repressor in dark but is also necessary for light activation [1]. |

vvd |

Reduced mRNA accumulation in response to light [1]. | Explains photoadaptation defect, as less VVD is available to inactivate WCC [1]. |

Detailed Experimental Protocol

The core methodology used to generate this data can be summarized as follows [1] [2]:

- Strains and Growth: The standard wild-type N. crassa strain (74-OR23-1VA) and mutant strains (e.g., Δrco-1, This compoundRIP) are cultured in liquid Vogel's minimal medium with 1.5% sucrose. Mycelia are grown in darkness at a specific temperature (e.g., 22°C) for a set period (e.g., 48 hours) to achieve a consistent developmental state before light exposure.

- Light Induction: Mycelia are subjected to a defined light stimulus. A common protocol uses broad-spectrum white light or blue light at a specified fluence rate (e.g., 1 W/m²). Samples are harvested at critical time points: in the dark (control), after a short pulse of light (e.g., 30 minutes) to capture initial activation, and after prolonged exposure (e.g., 2 hours, 5 hours, or even 2 days) to study photoadaptation.

- RNA Extraction & qRT-PCR: Total RNA is isolated from the harvested mycelia. For gene expression analysis, complementary DNA (cDNA) is synthesized from the RNA. Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (con-10, con-6, al-1, fl, vvd) and a reference housekeeping gene (e.g., tub-2 or act) for normalization. The relative mRNA accumulation is calculated using the comparative CT method (2-ΔΔCT).

- Data Presentation: Results are typically presented as the average and standard error of the mean from multiple independent biological replicates (e.g., n=3). The mRNA levels are often normalized to the value in the wild-type strain after 30 minutes of light exposure to facilitate comparison across genotypes [1] [4].

Protein-Level Analysis

- Western Blotting: Total or nuclear proteins are extracted from mycelia harvested under different light conditions. The protein levels and light-dependent phosphorylation status of the key photoreceptor WC-1 are analyzed by western blot using specific antibodies. Studies show that in rco-1 mutants, the amount and phosphorylation of WC-1 are not altered, indicating RCO-1/RCM-1 acts downstream or independently of WC-1 activation [2].

- Chromatin Immunoprecipitation (ChIP): This technique is used to measure the in vivo binding of the WCC to the promoters of its target genes. In rco-1/rcm-1 mutants, ChIP experiments show that the WCC remains bound to promoters for longer durations in the light compared to the wild-type, directly demonstrating the failure to disengage the transcription complex [1].

References

- 1. Alteration of Light-Dependent Gene Regulation by the ... [pmc.ncbi.nlm.nih.gov]

- 2. A role in the regulation of transcription by light for RCO- and... [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose sensing and light regulation: A mutation in the ... [sciencedirect.com]

- 4. RCO-1 and RCM - 1 regulate light-dependent gene transcription and... [figshare.com]

RCM-1/RCO-1 Regulatory Pathway

The following diagram illustrates the core mechanism of how the RCM-1/RCO-1 complex regulates the light response in Neurospora crassa:

Overview of this compound/RCO-1 in Photoadaptation

Experimental Evidence & Key Findings

The role of this compound was established through classical genetics and molecular biology experiments. The table below summarizes key experimental findings and the methodologies used to uncover them.

| Experimental Finding | Key Experimental Methods | Interpretation |

|---|

| This compound/RCO-1 are essential for photoadaptation. Mutants show sustained high mRNA of light-genes after long light exposure [1]. | - Northern blot analysis

- Quantitative RT-PCR (qRT-PCR) [1] | The complex is required to terminate the light-induced transcription signal. | | This compound/RCO-1 represses transcription after long light exposures, without altering the light receptor WC-1 or its phosphorylation [1]. | - Western blot analysis

- Protein phosphorylation assays [1] | The complex acts downstream of the primary photoreceptor activation. | | This compound and RCO-1 are nuclear proteins that physically interact [1]. | - Cellular fractionation

- Co-immunoprecipitation (Co-IP) with specific antibodies [1] | The complex functions directly in the nucleus to regulate gene transcription. | | RCO-1 (and by extension, the complex) interacts with chromatin remodelers and transcription factors [2]. | - Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS) [2] | The repressor complex likely recruits other proteins to modify chromatin and silence gene expression. |

Key Experimental Protocols

To experimentally study this compound, researchers have employed several standard molecular techniques. Here is an overview of the core methodologies cited in the research:

- Light Induction Experiments: Mycelia are typically grown in darkness and then exposed to light (e.g., white or blue light) for defined periods. Samples are harvested at various time points post-induction, from minutes to hours, to capture both the acute and adaptive phases of the light response [1].

- Assaying Gene Expression (qRT-PCR):

- RNA Isolation: Total RNA is extracted from frozen fungal tissue using a method like TRIzol reagent or commercial kits.

- cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

- Quantitative PCR: Gene-specific primers are used to amplify target sequences (e.g.,

con-10,con-6) from the cDNA. The relative abundance of mRNA is calculated using methods like the 2^(-ΔΔCt) method, with normalization to constitutively expressed housekeeping genes [1].

- Protein-Protein Interaction (Co-Immunoprecipitation):

- Protein Extraction: Total protein is isolated from fungal cells under native conditions.

- Immunoprecipitation: An antibody specific to one protein (e.g., RCO-1) is added to the protein lysate to form an immune complex.

- Pull-down: The antibody-protein complex is pulled down using Protein A/G beads.

- Analysis: The co-precipitated proteins are identified by Western blot (if candidates are known) or by mass spectrometry for an unbiased discovery of interacting partners [1] [2].

- Determining Subcellular Localization:

- Cellular Fractionation: Fungal cells are lysed, and nuclei are separated from the cytoplasm via differential centrifugation.

- Detection: The presence of this compound and RCO-1 in the nuclear fraction is confirmed by Western blotting using specific antibodies, with markers for nuclear and cytoplasmic fractions serving as controls [1].

References

Comprehensive Technical Guide: RCM-1 as the Neurospora crassa Homolog of Yeast Ssn6

Introduction and Executive Summary

The RCM-1 (Regulator of Carbon Metabolism-1) protein in the filamentous fungus Neurospora crassa serves as the functional homolog of the yeast Ssn6 protein, a critical component of the conserved Ssn6-Tup1 co-repressor complex. This complex represents one of the most important global transcriptional regulatory systems in fungi, with fundamental roles in carbon metabolism, light response, morphological development, and environmental adaptation. This compound forms a dedicated complex with its partner RCO-1 (the Tup1 homolog in N. crassa), and this dimeric complex is recruited to specific genomic loci by sequence-specific DNA-binding proteins to mediate transcriptional repression of diverse gene sets [1] [2]. Unlike simpler yeast systems, N. crassa employs this regulatory complex in sophisticated multicellular processes including hyphal fusion, photoadaptation, and carbon catabolite repression (CCR), making it a valuable model for understanding conserved eukaryotic regulatory mechanisms with potential applications in antifungal drug development and industrial enzyme production [1] [3] [4].

The significant conservation between fungal Ssn6-Tup1 complexes and higher eukaryotic transcriptional co-repressors suggests that insights gained from studying this compound may have broad implications for understanding fundamental gene regulatory mechanisms across eukaryotes. This technical guide comprehensively synthesizes current research on this compound, with particular emphasis on its molecular characterization, diverse biological functions, associated experimental methodologies, and integration with broader cellular regulatory networks. The information presented herein is specifically tailored to support researchers and drug development professionals in leveraging this knowledge for targeted therapeutic interventions and industrial applications.

Molecular Characterization of this compound

Domain Architecture and Complex Formation

This compound belongs to the family of tetratricopeptide repeat (TPR)-containing proteins that facilitate critical protein-protein interactions in various regulatory contexts. Structural analyses indicate that the TPR domains in Ssn6 homologs mediate interactions with both DNA-binding proteins and chromatin-modifying factors, enabling context-specific gene repression [5]. In N. crassa, this compound directly interacts with RCO-1, which contains WD40 repeats that likely facilitate additional protein interactions and contribute to the stability of the repressor complex [1] [2]. This architectural organization is highly conserved with the yeast Ssn6-Tup1 complex, where Ssn6 (through its TPR domains) serves as the primary adaptor that recruits the complex to promoter regions by interacting with pathway-specific DNA-binding proteins, while Tup1 (via its WD40 repeats) mediates repression through interactions with chromatin-modifying enzymes [6].

The this compound/RCO-1 complex is estimated to form a large macromolecular assembly approximately 440 kDa in size, consistent with the stoichiometry observed for the yeast Ssn6-Tup1 complex [6]. This substantial size facilitates simultaneous interactions with multiple regulatory components, allowing the complex to serve as a platform for recruiting various chromatin-modifying enzymes to target loci. In N. crassa, this complex functions as a central coordinator that integrates signals from multiple regulatory pathways, including the CRE-1-mediated carbon catabolite repression pathway, the White Collar Complex (WCC)-mediated light response pathway, and the MAP kinase-mediated hyphal fusion pathway [7] [1] [3].

Molecular Mechanisms of Transcriptional Repression

The this compound/RCO-1 complex employs multiple mechanistic strategies to achieve transcriptional repression:

Chromatin remodeling: The complex recruits histone deacetylases (HDACs) and other chromatin-modifying enzymes that create transcriptionally repressive chromatin environments at target loci. This remodeling establishes condensed chromatin structures that limit accessibility to the transcriptional machinery [1].

Direct interference with transcription initiation: The complex physically obstructs the assembly of the pre-initiation complex or interacts with basal transcription factors to prevent transcription initiation [6].

Promoter context-specific repression: The mechanism of repression varies depending on the specific DNA-binding protein that recruits the complex to particular promoters, allowing for customized regulatory outcomes based on cellular context [1] [6].

This multifaceted repression mechanism enables the this compound/RCO-1 complex to dynamically regulate diverse gene sets in response to changing environmental conditions, ensuring appropriate cellular adaptation while conserving energy resources.

Biological Functions and Regulatory Networks

Carbon Catabolite Repression and Glycogen Metabolism

This compound plays an essential role in carbon source utilization and energy reserve management in N. crassa. The complex works in concert with the CRE-1 transcription factor (the homolog of yeast CreA/Cre1) to mediate carbon catabolite repression (CCR), a fundamental process that ensures preferential utilization of preferred carbon sources like glucose over alternative carbon sources [1]. In CCR, this compound/RCO-1 contributes to the repression of genes encoding plant cell wall-degrading enzymes such as cellulases and hemicellulases when glucose is available [1] [4]. Recent research demonstrates that simultaneous deletion of high-affinity glucose transporters hgt-1/hgt-2 leads to substantial derepression of cellulolytic genes in N. crassa, with observed downregulation of both cre-1 and this compound expression under glucose-depleted conditions, suggesting coordinated regulation within this network [4].

The this compound/RCO-1 complex also exerts significant influence over glycogen metabolism, a crucial energy storage and mobilization system. Mutants lacking functional this compound or RCO-1 display elevated glycogen accumulation and increased glycogen synthase (gsn) activity, indicating that the complex normally represses glycogen biosynthesis under specific metabolic conditions [1]. Molecular analyses confirm that CRE-1 directly binds to promoters of glycogen metabolism genes (gsn, gpn, gph), and this binding is functionally connected to this compound/RCO-1 activity, establishing a coordinated regulatory circuit that balances energy storage with immediate metabolic needs [1].

Photoadaptation and Light Response

A distinctive function of the this compound/RCO-1 complex in N. crassa involves mediating photoadaptation—the process by which light-induced gene expression attenuates during prolonged light exposure despite continuous illumination [7] [5]. In this context, the complex represses light-responsive genes such as con-10 after initial activation by the White Collar Complex (WCC), which serves as the primary blue light photoreceptor and transcription factor [7]. Mutants deficient in rco-1 or This compound exhibit sustained mRNA accumulation of light-induced genes even after extended light exposure, demonstrating the critical role of this complex in terminating the light response [7] [5].

Notably, the photoadaptation function of this compound/RCO-1 occurs without altering the protein levels or light-dependent phosphorylation of the photoreceptor WC-1, indicating that the complex operates downstream of the initial light signaling events [7]. This photoadaptation mechanism allows N. crassa to perceive changes in light intensity rather than responding to absolute light levels, providing an evolutionary advantage in natural environments where light conditions fluctuate considerably [7] [5].

Hyphal Fusion and Cellular Development

The this compound/RCO-1 complex plays an essential role in regulating hyphal fusion events (anastomosis) that establish interconnected networks in filamentous fungi, a process critical for colony integrity, resource sharing, and coordinated growth [3] [2]. Mutants lacking functional this compound or RCO-1 are completely deficient in vegetative hyphal fusion and fail to form conidial anastomosis tubes (CATs) during colony initiation [3] [2]. These mutants also exhibit distinct morphological abnormalities including altered hyphal morphology and reduced aerial hyphae formation, resulting in a characteristic "flat" conidiation pattern [3] [2].

The involvement of this compound/RCO-1 in hyphal fusion places it within a broader regulatory network that includes the MAK-1 and MAK-2 MAP kinase pathways and several additional transcription factors such as ADV-1 and ADA-3 [3]. This integrated regulatory system coordinates gene expression necessary for the detection of fusion partners, directed growth, cell wall remodeling, and plasma membrane fusion during hyphal anastomosis [3].

Osmotic Stress Response

While less extensively characterized in N. crassa, the conservation of function between this compound and yeast Ssn6 suggests probable involvement in osmotic stress response regulation. In Saccharomyces cerevisiae, the Ssn6-Tup1 complex regulates both HOG-dependent and HOG-independent osmotic stress response genes [8]. The complex represses osmoresponsive genes such as HAL1 and GPD1 under non-stress conditions through upstream repressing sequences (URS), with this repression relieved upon osmotic stress [8]. Deletion of SSN6 or TUP1 can suppress the osmotic sensitivity of hog1 mutants, demonstrating the central position of this complex in the osmotic stress regulatory network [8]. Given the high degree of functional conservation observed for other this compound/RCO-1 activities, it is likely that similar mechanisms operate in N. crassa, although this specific aspect requires further experimental validation.

Experimental Protocols and Methodologies

Genotyping and Mutant Generation

The generation and validation of This compound mutants involves specific molecular techniques:

Repeat-Induced Point Mutation (RIP): N. crassa employs a unique mutagenesis process called RIP that introduces GC to AT mutations in duplicated DNA sequences during the sexual cycle. The This compound mutant (FGSC#10215) was generated using this approach [1].

Deletion Mutant Verification: The This compound deletion mutant is available from the Fungal Genetics Stock Center (FGSC#10215). Genotyping involves PCR amplification using specific primers flanking the deletion region and verification through DNA sequencing of the mutant locus [1] [3].

Cosegregation Analysis: Essential for confirming that observed phenotypes result from the target deletion rather than secondary mutations. This involves crossing mutants with wild-type strains (e.g., FGSC#2489 or 4200) and analyzing ascospore progeny for co-inheritance of the hygromycin resistance marker (used in deletion constructs) with mutant phenotypes [3].

Phenotypic Characterization

Comprehensive phenotypic analysis of This compound mutants includes the following assessments:

Hyphal Fusion Assays:

- Grow strains on cellophane-overlaid Vogel's sucrose medium at 30°C for 16-24 hours

- Examine fusion events microscopically by transferring 2mm² colony segments to slides

- Score for presence of fused hyphae evidenced by cytoplasmic streaming [3]

CAT (Conidial Anastomosis Tube) Formation:

Photoadaptation Assays:

Molecular Biology Techniques

Key molecular methods for studying this compound function include:

Chromatin Immunoprecipitation (ChIP):

- Crosslink proteins to DNA with formaldehyde

- Sonicate chromatin to 200-500 bp fragments

- Immunoprecipitate with α-RCM-1 antibodies

- Analyze bound DNA by qPCR with promoter-specific primers [1]

Gene Expression Analysis:

Protein-Protein Interaction Studies:

Data Presentation and Analysis

Quantitative Phenotypic Data

Table 1: Phenotypic Characteristics of this compound Mutants in Neurospora crassa

| Phenotypic Category | Observed Effect in Mutant | Measurement Method | Reference |

|---|---|---|---|

| Glycogen Accumulation | 2.5-3.0× increase vs wild-type | Spectrophotometric assay | [1] |

| Glycogen Synthase Activity | 2.0× increase in specific activity | Radioactive enzyme assay | [1] |

| Light-Induced Gene Expression | Sustained expression after 4h light (no adaptation) | qRT-PCR (con-10, con-6) | [7] [5] |

| Hyphal Fusion | Complete absence of fusion plates | Microscopic examination | [3] [2] |

| CAT Formation | No conidial anastomosis tubes observed | DIC microscopy | [3] [2] |

| Colonial Growth | "Flat" conidiation pattern | Visual inspection | [3] |

| Cellulase Production | Derepressed on cellulose | RNA-Seq, enzyme assays | [4] |

Table 2: Genetic Interactions of this compound with Key Regulatory Pathways

| Interacting Gene/Pathway | Nature of Interaction | Biological Process | Experimental Evidence | |-----------------------------|---------------------------|------------------------|---------------------------| | RCO-1 | Direct protein interaction | All processes (complex formation) | Co-IP, yeast two-hybrid | [1] [2] | | CRE-1 | Cooperative repression | Carbon catabolite repression | ChIP-qPCR, expression analysis | [1] [4] | | White Collar Complex | Sequential regulation | Photoadaptation | Phosphorylation assays, expression timing | [7] [5] | | MAP Kinase Pathways (mak-1, mak-2) | Genetic epistasis | Hyphal fusion | Double mutant analysis | [3] | | Glucose Transporters (hgt-1/hgt-2) | Coordinated expression | Glucose signaling, CCR | RNA-Seq, transport assays | [4] |

Regulatory Pathway Diagrams

Diagram 1: this compound/RCO-1 Role in Photoadaptation. The regulatory circuit shows how the complex terminates light-induced gene expression after prolonged illumination in wild type, while mutants show sustained expression.

Diagram 2: this compound/RCO-1 in Carbon Catabolite Repression. The complex is recruited by CRE-1 to repress alternative carbon source utilization genes under high glucose, with derepression occurring during glucose limitation or in mutants.

Research Applications and Future Directions

Potential for Antimicrobial Drug Development

The this compound/Ssn6 regulatory complex represents a promising target for novel antifungal interventions due to its central role in fungal adaptation and virulence. Several characteristics make this system particularly attractive for therapeutic development:

Fungal-specificity: While higher eukaryotes possess related transcriptional co-repressor systems, the specific architecture and regulatory mechanisms of the this compound/RCO-1 complex show sufficient divergence to enable selective targeting [1] [6].

Pleiotropic effects: Disruption of this complex impacts multiple cellular processes simultaneously, including carbon utilization, stress response, and morphological development, potentially leading to severe fitness costs for pathogenic fungi [3] [2].

Virulence connections: In pathogenic fungi, homologs of this compound/RCO-1 regulate key virulence factors including dimorphic switching, tissue invasion mechanisms, and antioxidant defense systems [2].

Future research should focus on identifying small molecule inhibitors that disrupt specific protein-protein interactions within the complex, particularly the this compound/RCO-1 interface or the recruitment of the complex by pathway-specific DNA-binding proteins.

Industrial Biotechnology Applications

Understanding this compound function has significant implications for industrial enzyme production, particularly for biofuel production from plant biomass:

Strain engineering: Targeted manipulation of This compound or associated regulators could yield hypercellulolytic strains with reduced carbon catabolite repression, enhancing enzyme production efficiency [1] [4].

Carbon utilization optimization: Engineering this compound/CRE-1 regulatory circuits may enable simultaneous co-utilization of multiple carbon sources, improving fermentation kinetics and product yields [1] [4].

Production stability: Modulating this compound function could help maintain genetic stability and consistent enzyme production profiles in industrial fermentation conditions [1].

Outstanding Research Questions

Despite significant advances, several important questions about this compound biology remain unresolved:

- What specific chromatin-modifying enzymes does the complex recruit in different regulatory contexts?

- How is the activity of the complex itself regulated by post-translational modifications?

- What determines the pathway specificity of the complex when recruited to different gene sets?

- Are there tissue-specific or developmental stage-specific cofactors that modulate complex function?

Addressing these questions will not only advance fundamental understanding of fungal biology but may also reveal new opportunities for therapeutic intervention and biotechnological application.

Conclusion

This compound represents a central component of the conserved Ssn6-Tup1 co-repressor complex in Neurospora crassa, with pleiotropic functions in carbon metabolism, light response, cellular development, and stress adaptation. Its partnership with RCO-1 creates a versatile regulatory platform that integrates multiple environmental signals to coordinate appropriate gene expression responses. The complex employs sophisticated molecular mechanisms involving targeted recruitment to specific genomic loci and subsequent chromatin modification to achieve transcriptional repression of diverse gene sets.

References

- 1. Regulation of glycogen metabolism by the CRE-1, RCO ... [sciencedirect.com]

- 2. The >ham-5>, > rcm - 1 > and >rco-1> genes regulate hyphal fusion in... [research.ed.ac.uk]

- 3. Identification and Characterization of Genes Required for ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the glucose dual-affinity ... [biotechnologyforbiofuels.biomedcentral.com]

- 5. (PDF) A role in the regulation of transcription by light for RCO- and... [academia.edu]

- 6. A Complex Composed of Tup1 and Ssn6 Represses ... [sciencedirect.com]

- 7. A role in the regulation of transcription by light for RCO- and... [pubmed.ncbi.nlm.nih.gov]

- 8. The Ssn6-Tup1 repressor complex of Saccharomyces ... [pmc.ncbi.nlm.nih.gov]

RCM-1 role in blue light response

Experimental Insights & Data

The role of RCM-1 has been characterized through various experiments, providing key quantitative data on its effects.

Gene Expression in Repressor Complex Mutants

The absence of a functional RCO-1/RCM-1 complex leads to gene-specific alterations in transcription. The table below summarizes the mRNA accumulation in Δrco-1 and rcm-1RIP mutants compared to the wild-type (WT) [1].

| Gene | Response in Mutants vs. WT | Specific Alteration |

|---|---|---|

con-10 |

Increased & Sustained Expression | mRNA accumulation observed after 30 min light; sustained after long exposures (e.g., 2 days). |

con-6 |

Reduced Light-Regulation | Light-dependent activation is reduced. |

al-1 |

Abolished Light Activation | No light-dependent mRNA accumulation observed. |

fl |

Abolished Light Activation | No light-dependent mRNA accumulation observed. |

vvd |

Reduced mRNA Levels | Lower VVD availability for regulating White Collar Complex (WCC) activity. |

This compound Phosphorylation by PKA

Protein Kinase A (PKA) directly phosphorylates this compound, regulating its repressor activity [2].

- Phosphorylation Sites: Five PKA-dependent phosphorylation sites were identified on this compound (S718, S733, S630, S682, and T536) [2].

- Functional Consequence: Phosphorylation by PKA inhibits this compound activity. Mutating all five sites to alanine (non-phosphorylatable,

rcm-15A) or glutamic acid (phospho-mimetic,rcm-15E) impairs clock function [2]. - Chromatin Association: this compound is associated with the chromatin at the

frqlocus, a process inhibited by PKA phosphorylation [2].

Detailed Experimental Protocols

To investigate this compound's function, researchers employ specific methodologies in genetics, molecular biology, and biochemistry.

Genetic Analysis and Strain Construction

- Mutant Generation:

rco-1knockout strains (rco-1KO) andThis compoundmutant strains (rcm-1RIP) are generated via repeat-induced point mutation (RIP). A complete deletion ofThis compoundis lethal [1] [2]. - Double Mutants: Double mutants (e.g.,

rcm-1RIP wc-1KO) are created by genetic crossing to dissect genetic interactions [2]. - Knock-in Strains: To study phosphorylation, wild-type and mutant

This compoundgenes (e.g.,rcm-15A,rcm-15E) are introduced as knock-in cassettes at the endogenous locus via homologous recombination [2].

Molecular Biology Techniques

- Northern Blot Analysis: To monitor mRNA accumulation (e.g., for

frq,con-10,con-6). Total RNA is extracted, electrophoresed, blotted, and probed with specific RNA probes [2]. - Quantitative RT-PCR: Used for precise measurement of mRNA accumulation levels for light-regulated genes like

con-10,con-6,al-1, andfl[1]. - Chromatin Immunoprecipitation (ChIP): Determines the binding of protein complexes (like WCC or this compound itself) to target gene promoters (e.g.,

frq). This can show increased WCC binding inrco-1/This compoundmutants [1] [2].

Protein Biochemistry Methods

- Protein Extraction and Western Blotting: Proteins are extracted, quantified, and analyzed via Western blot with specific antisera (e.g., against this compound, RCO-1, PKAC-1) [2].

- Immunoprecipitation: Used under denaturing conditions with phosphatase inhibitors to monitor in vivo PKA phosphorylation of this compound, detected with an anti-PKA substrate antibody [2].

- In Vitro Phosphorylation Assay: Purified GST/RCM-1 fusion protein is incubated with bovine PKA or purified Neurospora PKAC-1 to confirm direct phosphorylation [2].

Future Research Perspectives

While the core function of this compound is established, several questions remain open for investigation:

- Gene Specificity: How does the RCO-1/RCM-1 complex achieve gene-specific effects, repressing some light genes (e.g.,

al-1,fl) while regulating photoadaptation of others (e.g.,con-10) [1]? - Partner Transcription Factors: The complex likely requires gene-specific partner proteins to target particular promoters. Identifying these partners for different light responses is a key future direction [3].

- Precise Chromatin Mechanism: The exact mechanism by which the complex modifies chromatin structure at target loci like

frqwarrants further elucidation [2].

References

RCM-1 in circadian rhythm regulation

Known Mechanism of RCM-1

The table below summarizes the core information about this compound found in the scientific literature.

| Aspect | Description |

|---|---|

| Primary Identity | Small molecule inhibitor of the transcription factor FOXM1 [1]. |

| Secondary Action | Also identified as an inhibitor of the IL-13/STAT6 signaling pathway [1]. |

| Known Biological Context | Studied in host immune responses to the parasitic worm Hymenolepis nana; its role in circadian rhythm regulation is not established in available literature [1]. |

Potential Indirect Link to Circadian Rhythms

While no direct link between this compound and the circadian clock is documented, a theoretical connection exists through its target, FOXM1.

The core circadian clock is a transcription-translation feedback loop (TTFL) governed by clock genes like CLOCK, BMAL1, PER, and CRY [2] [3] [4]. This master clock in the suprachiasmatic nucleus (SCN) coordinates peripheral clocks in organs throughout the body [3] [5].

The circadian clock tightly regulates the cell cycle by controlling the expression of key genes at different phases [3]. FOXM1 is a master regulator of the G2/M cell cycle phase transition. Since the circadian clock can rhythmically control the expression and activity of cell cycle genes, FOXM1 could potentially be one of the downstream effectors. Inhibiting FOXM1 with this compound might therefore disrupt a clock-output pathway that controls cell proliferation timing.

This potential relationship can be visualized in the following pathway diagram.

A theoretical model linking circadian output to this compound's target.

References

- 1. Adult Hymenolepis nana and its excretory–secretory products ... [pmc.ncbi.nlm.nih.gov]

- 2. and cancers: the intrinsic links and therapeutic... Circadian rhythms [jhoonline.biomedcentral.com]

- 3. Nanomaterial-enabled drug delivery systems for circadian ... [pmc.ncbi.nlm.nih.gov]

- 4. | National Institute of General Medical Sciences Circadian Rhythms [nigms.nih.gov]

- 5. Synchronization as a Strategy for Enhancing... Circadian Rhythm [gethealthspan.com]

RCM-1: A Potential FOXM1 Inhibitor for Cancer Therapy

RCM-1 (Robert Costa Memorial drug-1) is a small molecule compound identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [1]. FOXM1 is a proliferation-associated transcription factor that is overexpressed in a wide variety of human cancers, and its expression is often correlated with poor patient prognosis [2].

The core mechanism of this compound is to promote the degradation of FOXM1 by inhibiting its nuclear localization, thereby inducing its ubiquitination and subsequent degradation in proteasomes [1]. This is significant because FOXM1 must be in the nucleus to function as a transcription factor.

Established Experimental Findings on this compound

The following table summarizes the key experimental findings on the anti-tumor activities of this compound from the available study.

| Experimental Model | Treatment Details | Key Findings | Proposed Molecular Effect |

|---|---|---|---|

| In Vitro (Various cancer cell lines) | 20 μM this compound [1] | ↓ Cell proliferation; ↑ cell cycle duration; ↓ colony formation [1] | Inhibition of FOXM1 nuclear localization [1] |

| In Vivo (Mouse models) | 20 mg/kg, Intraperitoneal (IP) injection [1] | ↓ Tumor growth (rhabdomyosarcoma, melanoma, lung adenocarcinoma) [1] | ↓ FOXM1 protein levels; ↓ cell proliferation; ↑ apoptosis [1] |

| Mechanistic Studies | 20 μM this compound [1] | ↓ β-catenin protein levels & nuclear localization; inhibited β-catenin/FOXM1 interaction [1] | Disruption of pro-tumorigenic transcription complex [1] |

Key Experimental Protocols for this compound

Here are the detailed methodologies for key experiments cited in the primary research paper [1].

Cell Viability and Proliferation Assays

- Growth Curve Analysis: Seed tumor cells (e.g., 2×10⁴ cells per well) in triplicate in 6-well plates. Treat with 20 μM this compound or vehicle control (DMSO). Count viable cells at 24, 48, and 72-hour intervals using an automated cell counter (e.g., Countess II FL) with Trypan Blue to exclude dead cells [1].

- Proliferation Marker Assays (EdU/BrdU): Treat cells with this compound or vehicle. Incubate with EdU (5-ethynyl-2'-deoxyuridine) or BrdU (bromodeoxyuridine). Perform immunofluorescence staining using antibodies against EdU, BrdU, Ki67, or phospho-histone H3 (PH3) to label actively proliferating cells [1].

Colony Formation Assay

- Seed a low density of tumor cells (e.g., 2×10³ cells per well) in 6-well plates. Treat with varying concentrations of this compound (1, 5, 10, 20 μM). After 7 days, fix and stain colonies with crystal violet. Count the number of colonies containing ≥50 cells [1].

Analysis of Cell Cycle Dynamics via Live-Cell Imaging

- Treat cells (e.g., Rd76–9, B16-F10) with this compound or DMSO. Image every 5 minutes for 2-3 days using an inverted microscope (e.g., Leica DMI 6000b). Manually analyze the recorded videos to measure mitotic duration (nuclear envelope breakdown to anaphase onset) and cell cycle duration (time between consecutive mitoses) for approximately 100 cells [1].

In Vivo Tumor Growth Inhibition Studies

- Inoculate immunocompromised mice subcutaneously with cancer cells (e.g., 1×10⁶ H2122 lung adenocarcinoma cells in NSG mice). Randomize tumor-bearing mice into groups (n=5-8). Administer this compound (20 mg/kg) or vehicle (DMSO) via intraperitoneal injection. Measure tumor volume regularly with digital calipers [1].

Mechanistic Immunofluorescence and Confocal Imaging

- Culture tumor cells on coverslips and treat with 20 μM this compound for 24 hours. Fix cells, permeabilize, and stain with primary antibodies against FOXM1 and β-catenin, followed by fluorescent dye-conjugated secondary antibodies. Use a confocal microscope to visualize and quantify the subcellular localization (nuclear vs. cytoplasmic) of the target proteins [1].

Experimental Workflow for this compound

The diagram below outlines the logical workflow for a typical in vitro and in vivo study investigating this compound.

Experimental workflow for this compound investigation

Knowledge Gaps and Future Research

The available study confirms that this compound inhibits FOXM1 nuclear localization but does not elucidate the direct molecular target or the precise mechanism [1]. Nuclear import is typically mediated by Nuclear Localization Signals (NLSs) that are recognized by importin proteins [3] [4]. Future research is needed to determine:

- Whether this compound directly binds to FOXM1's NLS, blocking its interaction with importins.

- Whether this compound binds to importin α itself, disrupting its cargo recognition function.

- How this compound induces the ubiquitination of FOXM1.

Advanced techniques like structural biology (X-ray crystallography/Cryo-EM) or biochemical pull-down assays with recombinant proteins could help identify this compound's direct binding partner.

References

- 1. The FOXM1 inhibitor this compound decreases carcinogenesis ... [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the master regulator FOXM1 in cancer [biosignaling.biomedcentral.com]

- 3. Design Rules for Selective Binding of Nuclear Localization ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of nuclear and nucleolar ... [jbiomedsci.biomedcentral.com]

RCM-1 in the Neurospora Circadian Clock

In the fungus Neurospora crassa, RCM-1 (a homolog of yeast Ssn6) forms a complex with RCO-1 (a homolog of yeast Tup1) that functions as a transcriptional repressor. This complex is integral to the circadian clock and the light-response pathway [1] [2].

Molecular Mechanism and Role in the WCC Pathway

The core circadian oscillator in Neurospora involves a transcription-translation negative feedback loop. The White Collar Complex (WCC), composed of WC-1 and WC-2, activates the transcription of the frequency (frq) gene. FRQ protein then represses its own activation by inhibiting the WCC, thus closing the loop [1] [3].

The RCO-1/RCM-1 complex is critical for repressing WC-independent transcription of the frq gene. This repression is essential for maintaining robust circadian rhythms [1]. The mechanism involves several key players and post-translational modifications:

- Repression of WC-independent transcription: The RCO-1/RCM-1 complex is recruited to the frq locus, where it helps maintain a repressive chromatin state, suppressing transcription that is not initiated by the WCC [1].

- Regulation by PKA (Protein Kinase A): Elevated PKA activity inhibits the function of the this compound/RCO-1 complex. This compound is a phosphoprotein and a direct substrate of PKA. Phosphorylation of this compound by PKA inhibits its association with the frq locus chromatin, thereby preventing it from repressing transcription [1].

- Interaction with CBF-1: The transcription factor CBF-1 is another critical regulator that also binds to the frq promoter. Loss of CBF-1 leads to WC-independent frq expression, partly by reducing the recruitment of this compound to the frq locus [3].

The diagram below illustrates the core circadian feedback loop and the points of regulation by this compound/RCO-1 and PKA.

Figure 1: The core circadian negative feedback loop in Neurospora crassa, showing the role of the this compound/RCO-1 repressor complex and its regulation by PKA. Solid arrows represent activation or formation; blunt arrows represent inhibition.

Quantitative Genetic and Molecular Data

The following table summarizes key phenotypic and molecular consequences of perturbing this compound and related components in the circadian system.

| Strain / Condition | Circadian Rhythm Phenotype | Molecular Effect on frq Expression | Key Experimental Evidence |

|---|---|---|---|

rcm-1RIP mutant [1] |

Loss of rhythmicity | Constitutive, high-level WC-independent frq transcription. | Luciferase reporter assays, Northern blots. |

rcm-15E (Phosphomimetic) [1] |

Impaired clock function | Increased WC-independent transcription. | Race tube analysis, frq-luc assays in wc-2KO background. |

High PKA activity (e.g., mcb mutant) [1] |

Loss of clock function | Induction of WC-independent frq transcription; reduced this compound binding to frq locus chromatin. | Chromatin association assays, Western blot with anti-PKA substrate antibody. |

cbf-1KO mutant [3] |

Long period, low amplitude | Increased frq mRNA levels in DD; WC-independent FRQ expression. | Race tubes, Northern/Western blot time courses, luciferase reporter assays. |

Key Experimental Protocols

Critical methodologies from the research are outlined below.

1. Assessing Circadian Rhythms and Gene Expression

- Race Tube Assay: Used to analyze circadian conidiation (spore formation) rhythms. Strains are grown in glass race tubes containing agar medium in constant darkness (DD). The linear growth and rhythmic conidiation pattern are recorded and analyzed for period and amplitude [1] [3].

- Luciferase Reporter Assay (

frq-luc):

2. Protein Interaction and Phosphorylation Analysis

- In Vitro Phosphorylation Assay:

- A GST-RCM-1 fusion protein is purified from E. coli.

- The substrate is incubated with commercial bovine PKA or purified Myc/His-PKAC-1 from Neurospora in a reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂).

- Phosphorylation is detected by autoradiography or Western blotting with a phospho-specific antibody [1].

- Western Blot with Anti-PKA Substrate Antibody:

- Proteins are extracted under denaturing conditions with protease and phosphatase inhibitors.

- This compound is immunoprecipitated.

- Phosphorylation by PKA is assessed using a commercial anti-PKA substrate antibody, which recognizes the PKA consensus phosphorylation motif [1].

3. Chromatin Association Studies

- Method: Chromatin Immunoprecipitation (ChIP) is implied, though not described in detail in the provided excerpts. The general approach involves crosslinking proteins to DNA, shearing chromatin, immunoprecipitating the protein of interest (e.g., this compound) with a specific antibody, and quantifying the associated DNA (e.g., the frq promoter) via PCR or qPCR [1] [3].

This compound as a Small Molecule FOXM1 Inhibitor

In a completely different context, This compound (Robert Costa Memorial drug-1) is a synthetic small molecule identified as a specific inhibitor of the FOXM1 transcription factor, with demonstrated anti-tumor activity [4] [5].

Mechanism of Action as a Cancer Therapeutic

This compound inhibits the nuclear localization of the oncogenic transcription factor FOXM1, leading to its ubiquitination and subsequent degradation by the proteasome. It also inhibits the protein-protein interaction between FOXM1 and β-catenin and reduces nuclear β-catenin levels [4] [5].

Quantitative Pharmacological and Efficacy Data

| Parameter | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Proliferation | Inhibited tumor cell proliferation; increased cell cycle duration [4]. | - |

| Colony Formation | Reduced formation and growth of tumor cell colonies (IC₅₀ in low µM range) [4]. | - |

| FOXM1 Protein | Decreased protein levels and inhibited nuclear localization [4] [5]. | Decreased FOXM1 in tumors [4]. |

| Apoptosis | - | Increased tumor cell apoptosis [4]. |

| Tumor Models | - | Inhibited growth of mouse rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) in mice [4]. |

| In Vivo Dosing | - | 20 mg/kg, delivered intraperitoneally (IP) [4]. |

Key Experimental Protocols in Cancer Research

1. Colony Formation Assay [4]

- Seed 2x10³ tumor cells per well in 6-well plates.

- Treat cells with varying concentrations of this compound (1, 5, 10, 20 µM).

- Incubate for 7 days, fix colonies, and stain with crystal violet.

- Count the number of colonies containing ≥50 cells.

2. Analysis of FOXM1 Localization and Expression [4]

- Immunofluorescence and Confocal Imaging:

- Tumor cells grown on coverslips are treated with this compound (e.g., 20 µM for 24 h).

- Cells are fixed, permeabilized, and stained with antibodies against FOXM1 and a nuclear marker (e.g., DAPI).

- Nuclear vs. cytoplasmic fluorescence intensity is quantified using confocal microscopy.

Key Distinctions and Further Research

It is crucial to distinguish between these two "this compound" entities. The first is a protein (a component of a repressor complex) in a fungal model organism, while the second is a synthetic small molecule with therapeutic potential in mammalian systems.

For fellow researchers, the depth of available data allows for robust experimental replication. The Neurospora system provides a powerful genetic model for dissecting circadian mechanisms, while the pharmacological compound offers a promising starting point for oncology drug development.

References

- 1. Role for Protein Kinase A in the Neurospora Circadian Clock by... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A role in the regulation of transcription by light for RCO- and... [academia.edu]

- 3. Transcription factor CBF- is critical for circadian... | PLOS Genetics [journals.plos.org]

- 4. The FOXM1 inhibitor this compound decreases carcinogenesis ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | FOXM1 inhibitor | Mechanism | Concentration [selleckchem.com]

Comprehensive Application Notes and Protocols: RCM-1 Co-Immunoprecipitation for Studying FOXM1 Protein Interactions in Cancer Research

RCM-1 and FOXM1 Inhibition Mechanism

Forkhead Box M1 (FOXM1) is an oncogenic transcription factor overexpressed in numerous cancer types, including lung adenocarcinoma, rhabdomyosarcoma, melanoma, prostate cancer, and glioblastoma, where its expression correlates with poor patient prognosis [1]. FOXM1 plays a critical role in promoting cellular proliferation and has been implicated in chemo- and radio-resistance across various cancer types, making it a promising therapeutic target [1]. This compound (Robert Costa Memorial drug-1) is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of FOXM1. This compound uniquely inhibits FOXM1 nuclear localization, increases its ubiquitination, and promotes degradation via proteasomal pathways [1].

The primary molecular mechanism of this compound involves disrupting the protein-protein interaction between FOXM1 and β-catenin, a critical signaling node in carcinogenesis. Research has demonstrated that this compound treatment reduces both FOXM1 and β-catenin protein levels in tumors, decreases β-catenin nuclear localization, and specifically inhibits the physical interaction between these two proteins in cultured tumor cells and in vivo models [1]. This targeted disruption of the FOXM1/β-catenin complex represents a novel approach to cancer therapy that differs from conventional non-specific proteasomal inhibitors.

Co-Immunoprecipitation Principles

Core Methodology

Co-immunoprecipitation (co-IP) is a powerful affinity-based technique used to study protein-protein interactions in near-physiological conditions [2] [3]. The fundamental principle involves using a specific antibody immobilized on a solid support to capture a target "bait" protein (FOXM1 in this context) along with its associated "prey" proteins from a complex mixture such as a cell lysate [3]. This technique preserves transient interactions and protein complexes that maintain their structure under mild lysis conditions, making it ideal for investigating the mechanism of action of targeted therapeutics like this compound [2].

The co-IP workflow consists of three main stages: cell lysis under non-denaturing conditions to preserve protein interactions, immunoprecipitation using an antibody specific to the target protein, and downstream analysis of the isolated complexes [2]. For this compound studies, co-IP serves as a crucial experimental approach to validate direct effects on FOXM1 protein interactions and to elucidate the compound's mechanism of action at the molecular level. The technique allows researchers to confirm whether this compound treatment disrupts specific protein complexes, alters interaction kinetics, or affects complex stoichiometry [3].

Workflow Visualization

The following diagram illustrates the general co-immunoprecipitation workflow applied to this compound studies:

Application Notes: this compound Co-IP Experimental Design

Key Experimental Considerations

Cell line selection should reflect the cancer types where FOXM1 is known to be functionally significant. The anti-tumor activity of this compound has been experimentally demonstrated in multiple models, including mouse rhabdomyosarcoma (Rd76-9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) cell lines [1]. For initial experiments, selecting at least two different cell lines with confirmed FOXM1 expression is recommended to establish robust protocols. The This compound treatment conditions that have shown efficacy in previous studies include concentrations of 20 μM in cell culture and 20 mg/kg (approximately 47.1 μM) in animal models, with treatment duration typically ranging from 24-72 hours [1].

Proper control design is essential for interpreting co-IP results. Essential controls include vehicle-treated (DMSO) controls, isotype control antibodies to distinguish specific from non-specific binding, and input lanes representing 1-10% of starting material [2] [3]. For this compound studies specifically, including positive controls known to interact with FOXM1 (such as β-catenin) and negative controls without the primary antibody helps validate the experimental setup. When preparing samples, lysis buffer optimization is critical; NP-40 lysis buffer (150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH=8.0) is recommended for cytoplasmic and membrane proteins, while RIPA buffer may be required for nuclear proteins or more challenging extractions [2].

Quantitative Data from this compound Studies

Table 1: Experimentally Determined Efficacy of this compound in Preclinical Models

| Experimental Model | This compound Concentration | Exposure Time | Key Findings | Reference |

|---|---|---|---|---|

| Cell culture proliferation | 20 μM | 24-72 hours | Increased cell cycle duration; inhibited colony formation | [1] |

| Mouse xenograft models | 20 mg/kg (IP) | Not specified | Reduced tumor growth; decreased FOXM1 and β-catenin protein levels | [1] |

| Colony formation assay | 1-20 μM | 7 days | Dose-dependent reduction in colony formation | [1] |

| FOXM1/β-catenin interaction | 20 μM | 24 hours | Inhibited protein-protein interaction in cultured cells and in vivo | [1] |

Table 2: Recommended Antibodies for this compound Co-IP Studies

| Target | Antibody Type | Application | Recommended Dilution | Purpose in this compound Studies |

|---|---|---|---|---|

| FOXM1 | Monoclonal or polyclonal | Co-IP, Western Blot | 1:1000 (WB) | Bait protein detection |

| β-catenin | Monoclonal | Western Blot, IF | 1:2000 (WB) | Prey protein confirmation |

| Ki-67 | Monoclonal | Immunofluorescence, IHC | 1:500 (IF) | Proliferation marker |

| Cleaved Caspase-3 | Polyclonal | Western Blot, IHC | 1:1000 (WB) | Apoptosis detection |

| c-Myc | Monoclonal | Co-IP, Western Blot | 1:1000 (WB) | Tag detection in transfection |

Detailed Co-IP Protocol for this compound Studies

Cell Culture and Treatment

Cell preparation begins with culturing appropriate cell lines (e.g., H2122, Rd76-9, or B16-F10) to 80-90% confluency in recommended media [1]. For transfection-based approaches, HEK293T cells have been successfully utilized in co-IP protocols when transfected with relevant cDNAs using transfection reagents such as X-tremeGENE HP, with cells typically collected 36 hours post-transfection [4]. This compound treatment should be performed using a concentration range of 1-20 μM, with 20 μM being the most extensively studied concentration for in vitro experiments [1]. Prepare a fresh stock solution of this compound in DMSO and add directly to cell culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v), with vehicle-only controls containing equivalent DMSO concentrations.

Cell Lysis and Protein Extraction

Lysis buffer preparation should utilize non-denaturing conditions to preserve protein-protein interactions. A recommended membrane solubilization buffer consists of 25 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂, 0.5% NP-40, and 10% glycerol, supplemented with protease and phosphatase inhibitors immediately before use [4]. For efficient inhibition, use complete protease inhibitor cocktail tablets and PhosSTOP phosphatase inhibitors according to manufacturer instructions [4]. Cell processing should be performed on ice: rinse cells with ice-cold PBS, then add chilled lysis buffer (300-600 μL per 1-3×10⁷ cells). Incubate on ice for 10 minutes without agitation, followed by brief sonication in ice-cold water if necessary [2]. Centrifuge the suspension at 8,000 × g for 10 minutes at 4°C, then transfer the supernatant to a fresh tube kept on ice.

Protein quantification is a critical step; use the Pierce BCA Protein Assay Kit or similar method to determine protein concentration [4]. For co-IP experiments, adjust lysates to a consistent concentration (typically 1-2 mg/mL total protein), with 300 μg to 2 mg of total protein recommended per co-IP reaction depending on target protein abundance [3]. Aliquot and snap-freeze unused lysate in liquid nitrogen for storage at -80°C if not used immediately.

Co-Immunoprecipitation Procedure

Bead preparation can utilize either magnetic or agarose beads. For magnetic beads, couple with anti-FOXM1 antibody according to the Dynabeads Antibody Coupling Kit manufacturer instructions [5]. As control, prepare beads with normal rabbit IgG or appropriate species-matched control antibody. Immunoprecipitation is performed by incubating equalized cell lysates with antibody-coupled beads for 6 hours at 4°C with continuous rotation [4]. Following incubation, place tubes in a magnetic separation rack or centrifuge briefly, then carefully remove and save the supernatant (flow-through) for potential analysis.

Wash steps are crucial for reducing non-specific binding: wash beads 3-4 times with chilled lysis buffer (approximately 500 μL per wash), gently inverting tubes several times during each wash [2] [4]. Avoid vortexing or vigorous shaking that might disrupt protein complexes. After the final wash, completely remove residual wash buffer without disturbing the beads. Protein elution can be achieved by adding 2× Laemmli sample buffer (without bromophenol blue if subsequent mass spectrometry is planned) and heating to 95°C for 5-10 minutes [4]. For non-denaturing elution when maintaining protein activity is required, consider using 0.5 M NH₄OH with 0.5 mM EDTA (pH 11.0) [5].

Downstream Analysis and Detection

Western Blot Analysis

Protein separation and detection should be performed following standard SDS-PAGE and western blotting protocols. Subject eluted protein samples to electrophoresis using 10% Criterion XT Precast Bis-Tris gels with XT MOPS running buffer [5]. Transfer proteins to PVDF membranes and block with 5% non-fat milk in TBST. For primary antibody incubation, use anti-FOXM1 at 1:1000 dilution to confirm bait protein precipitation, and antibodies against potential interacting partners (e.g., β-catenin at 1:2000) to identify co-precipitated proteins [1]. Secondary detection can utilize IRDye 680RD-conjugated antibodies at 1:100 dilution with detection on a system such as the SimpleWestern Jess automated immunoassay system [4]. Always include input lanes (1-10% of starting material), negative control IPs with normal IgG, and this compound-treated versus vehicle-treated samples on the same blot for accurate comparison.

Advanced Detection Methods

Mass spectrometry analysis provides an unbiased approach to identify novel protein interactions affected by this compound treatment. Following co-IP, process samples using the optimized protocol that includes reduction with tris(2-carboxyethyl)phosphine (TCEP), alkylation with iodoacetamide (IAA), and tryptic digestion [5]. Analyze peptides using nanoflow liquid chromatography coupled to a high-resolution mass spectrometer, with subsequent database searching using Proteome Discoverer software and interaction validation with Significance Analysis of INTeractome (SAINT) [5]. Advanced kinetic analysis through real-time single-molecule co-IP can reveal transient interactions and kinetic parameters of FOXM1 interactions disrupted by this compound [6] [7]. This method immobilizes bait proteins on the imaging plane of a total internal reflection microscope, allowing observation of single protein-protein interactions with prey proteins in real time with 50-ms time resolution [7].

Advanced Applications and Troubleshooting

Investigating this compound Mechanism of Action

Protein interaction mapping using co-IP has been instrumental in elucidating this compound's mechanism of action. Studies have confirmed that this compound treatment disrupts the physical interaction between FOXM1 and β-catenin, providing insight into how this small molecule inhibitor exerts its anti-tumor effects [1]. To investigate this further, researchers can perform co-IP experiments followed by western blotting for β-catenin in both this compound-treated and vehicle-treated samples. Additionally, subcellular fractionation combined with co-IP can determine whether this compound affects the nuclear localization of FOXM1 and its interaction partners, consistent with findings that this compound inhibits FOXM1 nuclear localization [1].

Time-dependent studies can reveal the kinetics of this compound action on FOXM1 complexes. By treating cells with this compound for different time points (0, 2, 4, 8, 12, and 24 hours) followed by co-IP, researchers can track the dissociation kinetics of FOXM1 protein complexes. This approach can be combined with cycloheximide chase experiments to determine whether this compound affects the stability of FOXM1 or its binding partners, building on existing knowledge that this compound increases FOXM1 ubiquitination and proteasomal degradation [1].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Co-IP Experiments

| Problem | Potential Causes | Solutions |

|---|---|---|

| High background/non-specific binding | Non-optimized wash stringency; antibody concentration too high | Increase salt concentration in wash buffer (120-1000 mM NaCl); titrate antibody to optimal concentration; include pre-clearing step |

| Weak or no signal | Insufficient starting material; inefficient cell lysis; antibody issues | Increase input protein (up to 2 mg); verify lysis efficiency; validate antibody specificity with knockout controls |

| Inconsistent results between replicates | Protein degradation; uneven bead handling; incomplete washing | Use fresh protease inhibitors; standardize bead resuspension and washing; ensure consistent incubation times |

| High antibody background in western blot | Co-elution of antibody heavy/light chains | Use crosslinked antibody beads; employ biotinylated antibodies with streptavidin beads; switch to different antibody clones |

Alternative Methodologies

Crosslinking co-IP can stabilize transient interactions for better detection of FOXM1 complexes affected by this compound. This approach uses mild crosslinkers such as DSP (dithiobis(succinimidyl propionate)) to covalently stabilize protein complexes before lysis, capturing weak or transient interactions that might be disrupted by this compound [8]. Tag-based purification offers an alternative when high-quality FOXM1 antibodies are unavailable. By expressing FOXM1 with tags such as c-Myc, HA, or FLAG, researchers can use well-characterized anti-tag antibodies for co-IP, though this requires genetic manipulation and may not reflect endogenous protein regulation [3] [8].

The following diagram illustrates the molecular mechanism of this compound and how co-IP validates its effects:

Conclusion